Ethyl 4-cyano-1H-indole-2-carboxylate Ethyl 4-cyano-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14429479
InChI: InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-8(7-13)4-3-5-10(9)14-11/h3-6,14H,2H2,1H3
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

Ethyl 4-cyano-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC14429479

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-cyano-1H-indole-2-carboxylate -

Specification

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name ethyl 4-cyano-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-8(7-13)4-3-5-10(9)14-11/h3-6,14H,2H2,1H3
Standard InChI Key WNNIWIDWIHSDHK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=CC=C2N1)C#N

Introduction

Chemical Identity and Structural Properties

Ethyl 4-cyano-1H-indole-2-carboxylate belongs to the indole carboxylate family, with a molecular formula of C12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2 and a molecular weight of 230.22 g/mol . The compound’s structure features a planar indole nucleus, with a cyano group (–CN) at position 4 and an ethyl ester (–COOEt) at position 2 (Fig. 1). These substituents confer distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Ethyl 4-Cyano-1H-Indole-2-Carboxylate

PropertyValueSource
CAS Number104291-81-8
Molecular Weight230.22 g/mol
Density1.3 g/cm³
Boiling Point493.8°C at 760 mmHg
Flash Point252.4°C
SolubilityLow in water; soluble in DMSO

The cyano group’s electron-withdrawing nature enhances the electrophilicity of the indole ring, facilitating nucleophilic substitutions at adjacent positions . Meanwhile, the ethyl ester group improves lipid solubility, a critical factor in drug design for membrane permeability .

Biological Activity and Mechanistic Insights

Antiviral Applications

Indole-2-carboxylates exhibit inhibitory effects on HIV-1 integrase, a key enzyme in viral replication. Docking studies reveal that the indole nitrogen and 2-carboxylate group chelate two Mg²⁺ ions in the integrase active site, while the aromatic core engages in π-stacking with viral DNA . For example, compound 1 (indole-2-carboxylic acid) showed an IC₅₀ of 32.37 μM, underscoring the scaffold’s potential . The cyano group in ethyl 4-cyano-1H-indole-2-carboxylate may further stabilize these interactions by increasing electron density at the binding interface.

Table 2: Inhibitory Activity of Selected Indole-2-Carboxylate Derivatives

CompoundIC₅₀ (μM)TargetKey Structural Feature
132.37HIV-1 IntegraseUnsubstituted indole core
17a3.11HIV-1 IntegraseC6 halogenated benzene
Ethyl 4-cyano...N/APotential scaffoldC4 cyano, C2 ethyl ester

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm substituent positions. For instance, the ester carbonyl typically resonates at δ 165–170 ppm .

  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with the cyano group contributing to a distinct [M–CN]⁺ ion .

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